![molecular formula C20H23N3O2 B2728209 4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 329978-00-9](/img/structure/B2728209.png)
4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
The compound “4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a type of quinolinyl-pyrazole . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with cells .
Synthesis Analysis
Quinolinyl-pyrazoles are designed and synthesized by chemists through new strategies on par with the reported methods . For instance, two series of pyrazole tethered quinolines were synthesized by conventional and microwave irradiation methods in the presence of indium(III) chloride catalyst by treating 3-acyl-quinolin-2-one and 4-hydroxy-3-acyl-quinolin-2-one with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of this compound is derived from the quinoline structure, which is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . The quinoline scaffold was first extracted in 1834 from coal tar .Chemical Reactions Analysis
The synthesis of quinolinyl-pyrazoles involves various chemical reactions. For instance, the corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .Scientific Research Applications
- Researchers have synthesized GNF@ZnO composites by combining gelatin nanofibers (GNF) with zinc oxide (ZnO) nanoparticles (NPs) using a wet chemistry approach .
- Carbon-based compounds, including derivatives of graphene, have gained prominence in biomedicine due to their unique structure and properties .
- Fluorescent proteins (FPs) are widely used in biological research. GNF-Pf-763 derivatives could serve as novel fluorescent probes or imaging agents .
- The 1,2,4-triazole moiety, present in GNF-Pf-763, has been associated with various medicinal actions, including anti-inflammatory and anticancer effects .
- GNF-Pf-763 analogs, such as methylpyrimidyl pyrazoloquinoline, have shown potent inhibition of PDE10A, making them potential candidates for schizophrenia treatment .
Antibacterial Nanofibers
Biomedical Applications
Fluorescent Probes and Imaging Agents
Anti-Inflammatory and Anticancer Agents
Phosphodiesterase (PDE) Inhibition
HIV Inhibition
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-11-16-17(12-5-7-13(25-4)8-6-12)18-14(21-19(16)23-22-11)9-20(2,3)10-15(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUWOYRGEJPEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one |
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